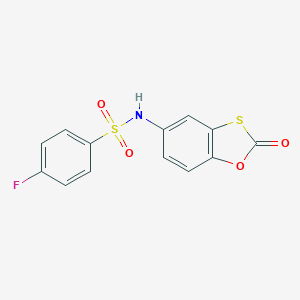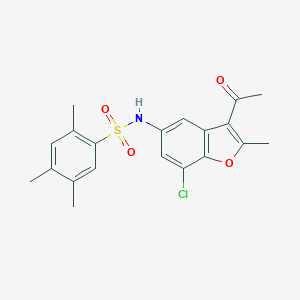![molecular formula C27H29NO4S B284962 N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide](/img/structure/B284962.png)
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide, also known as TBN-9, is a small molecule compound that has been synthesized and studied for its potential use in scientific research. It is a member of the benzofuran family of compounds, which have been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Wirkmechanismus
The mechanism of action of N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide is not fully understood, but it is thought to involve the binding of the compound to specific proteins or other biomolecules in cells. The sulfonamide group in this compound is known to form hydrogen bonds with amino acid residues in proteins, which could contribute to its binding specificity. The benzofuran ring system in this compound is also thought to play a role in its biological activity, as other benzofuran compounds have been shown to have a variety of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and tissues. In addition to its ability to bind to specific proteins and disrupt their function, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and modulate the activity of enzymes involved in cellular metabolism. This compound has also been shown to have anti-inflammatory effects, although the mechanism of these effects is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide in lab experiments is its high selectivity for specific proteins and biomolecules, which can allow for more precise and targeted studies of cellular processes. This compound is also relatively easy to synthesize and purify, which makes it a convenient tool for researchers. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, the biological effects of this compound may vary depending on the specific cell type or tissue being studied, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide and related compounds. One area of interest is the development of this compound derivatives with improved solubility and/or potency, which could enhance their usefulness as research tools and potential therapeutic agents. Another area of interest is the identification of additional protein targets for this compound, which could expand its potential applications in scientific research. Finally, further studies are needed to better understand the mechanism of action of this compound and its effects on cellular processes, which could provide insights into the development of new treatments for a variety of diseases.
Synthesemethoden
The synthesis of N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide involves several steps, starting with the reaction of 1,2,3,4-tetrahydro-1-naphthol with 4-methoxybenzenesulfonyl chloride to form the intermediate 4-methoxybenzenesulfonate ester. This intermediate is then reacted with 8-tert-butyl-2-bromo-1,2,3,4-tetrahydronaphthalene in the presence of a palladium catalyst to form this compound. The overall yield of the synthesis is around 30%, and the purity of the final product can be confirmed using analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide has been studied for its potential use in a variety of scientific research applications, including as a probe for studying protein-protein interactions, as a fluorescent dye for imaging cells and tissues, and as a potential therapeutic agent for treating cancer and other diseases. One study showed that this compound can selectively bind to the protein Hsp90, which is involved in the regulation of many cellular processes, and disrupt its function, leading to cell death in cancer cells. Another study demonstrated that this compound can be used as a fluorescent probe to visualize lysosomes in live cells, which could be useful for studying lysosomal function and dysfunction in a variety of diseases.
Eigenschaften
Molekularformel |
C27H29NO4S |
|---|---|
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C27H29NO4S/c1-27(2,3)17-9-14-25-22(15-17)23-16-24(20-7-5-6-8-21(20)26(23)32-25)28-33(29,30)19-12-10-18(31-4)11-13-19/h5-8,10-13,16-17,28H,9,14-15H2,1-4H3 |
InChI-Schlüssel |
ITESRFKYDPCXOY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284881.png)
![Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284882.png)
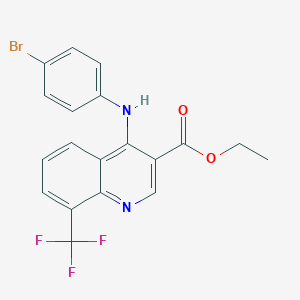

![Ethyl 6-chloro-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate](/img/structure/B284888.png)
![Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284890.png)
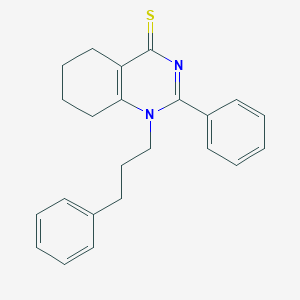
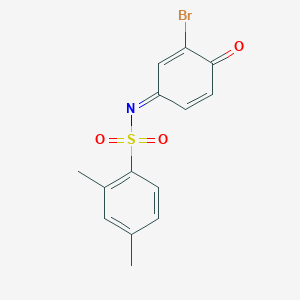
![4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284895.png)
![4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284896.png)
![2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284897.png)
